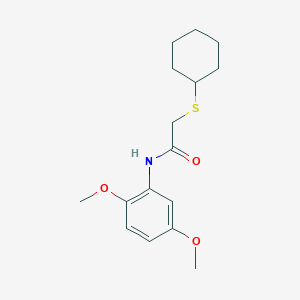

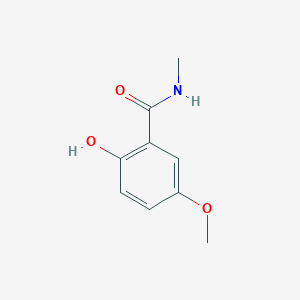

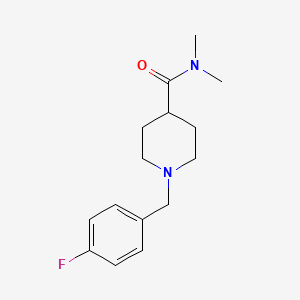

2-hydroxy-5-methoxy-N-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-hydroxy-5-methoxy-N-methylbenzamide, also known as HMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound belongs to the class of benzamides and is synthesized through a series of chemical reactions.

作用机制

The exact mechanism of action of 2-hydroxy-5-methoxy-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, 2-hydroxy-5-methoxy-N-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.

Biochemical and Physiological Effects:

2-hydroxy-5-methoxy-N-methylbenzamide has been shown to have several biochemical and physiological effects, including the inhibition of inflammation and pain, the induction of apoptosis in cancer cells, and the stimulation of plant growth. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

实验室实验的优点和局限性

One of the main advantages of 2-hydroxy-5-methoxy-N-methylbenzamide is its versatility, as it can be used in various scientific fields. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 2-hydroxy-5-methoxy-N-methylbenzamide is its potential toxicity, as high doses have been shown to cause liver damage in animal studies. Therefore, caution should be exercised when handling and using 2-hydroxy-5-methoxy-N-methylbenzamide in laboratory experiments.

未来方向

There are several future directions for research on 2-hydroxy-5-methoxy-N-methylbenzamide, including:

1. Further investigation of its anti-inflammatory and analgesic properties, particularly in the context of chronic pain conditions.

2. Exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

3. Investigation of its potential as a natural pesticide and its effects on non-target organisms.

4. Further exploration of its use as a building block in the synthesis of various organic compounds.

5. Investigation of its potential as a therapeutic agent for cancer, particularly in combination with other chemotherapy drugs.

In conclusion, 2-hydroxy-5-methoxy-N-methylbenzamide is a versatile chemical compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent in medicine, agriculture, and industry.

合成方法

The synthesis of 2-hydroxy-5-methoxy-N-methylbenzamide involves several steps, starting with the reaction of 2-hydroxy-5-methoxybenzoic acid and thionyl chloride to produce 2-chloro-5-methoxybenzoic acid. This intermediate is then reacted with methylamine to produce 2-chloro-5-methoxy-N-methylbenzamide, which is finally hydrolyzed to yield 2-hydroxy-5-methoxy-N-methylbenzamide.

科学研究应用

2-hydroxy-5-methoxy-N-methylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicine, 2-hydroxy-5-methoxy-N-methylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

In agriculture, 2-hydroxy-5-methoxy-N-methylbenzamide has been studied for its ability to stimulate plant growth and improve crop yield. It has also been shown to have antifungal and insecticidal properties, making it a potential alternative to traditional pesticides.

In industry, 2-hydroxy-5-methoxy-N-methylbenzamide has been investigated for its use as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

属性

IUPAC Name |

2-hydroxy-5-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-9(12)7-5-6(13-2)3-4-8(7)11/h3-5,11H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPRUQZDGHODJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)

![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)

![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)

![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)

![3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B7470213.png)

![[2-(4-methoxyanilino)-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470230.png)

![N-(4-pyridyl)-1-[3-(trifluoromethyl)phenyl]sulfonyl-isonipecotamide](/img/structure/B7470244.png)

![[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetonitrile](/img/structure/B7470254.png)